![molecular formula C33H52N6O7S2 B1243242 (S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)
(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide
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Overview
Description
This compound is a structurally complex molecule featuring a thiazole core, a cyclohexylmethyl-dihydroxyhexylcarbamoyl group, and a morpholine sulfonylamino-phenylpropionamide moiety. The synthesis likely involves multi-step organic reactions, including column chromatography for purification, as inferred from analogous protocols in . The compound’s design integrates elements seen in bioactive molecules, such as thiazole rings (common in antimicrobial agents) and morpholine sulfonamides (linked to kinase inhibition) .
Preparation Methods
The synthesis of CI-992 involves the incorporation of a 2-amino-4-thiazolyl substituent. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of thiazole rings and the incorporation of various functional groups . Industrial production methods for CI-992 are also not widely available, but it is typically produced in specialized laboratories with advanced synthesis capabilities .
Chemical Reactions Analysis
CI-992 undergoes several types of chemical reactions, including:
Oxidation: CI-992 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: CI-992 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to interact with various biological targets involved in cancer cell proliferation and survival.
Mechanism of Action:
- The compound has been shown to inhibit specific signaling pathways associated with cancer growth, including the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) pathways. This inhibition is critical for preventing tumor angiogenesis and growth .
Case Studies:
- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer), with IC50 values in the low micromolar range .
Cardiovascular Applications
The compound has also been evaluated for its ability to modulate cardiovascular functions by inhibiting plasma renin activity, which plays a crucial role in blood pressure regulation.
Enzyme Inhibition:
- The compound showed potent inhibitory activity against plasma renin with an IC50 value of 0.570 nM, indicating its potential as a therapeutic agent for hypertension and other cardiovascular diseases .
Pharmacological Profile
The pharmacological profile of this compound indicates a multifaceted mechanism of action that may be beneficial in treating various diseases beyond cancer and cardiovascular issues.
Potential Applications:
- The compound's ability to inhibit key enzymes suggests it could be explored further for applications in metabolic disorders or inflammatory diseases where such enzymes are implicated.
Summary Table
Mechanism of Action
CI-992 exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved in this mechanism include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways related to blood pressure regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural complexity.
†Calculated using average atomic masses.
‡Based on NMR solvent usage in .
Key Points of Comparison:
Structural Complexity and Stereochemistry: The target compound’s multiple stereocenters and branched alkyl chains contrast with simpler methano-bridged aromatics () or cyclohexene derivatives (). This complexity likely necessitates precise synthetic control, akin to natural product synthesis challenges ().
Synthetic Methodology: Unlike transition metal-catalyzed routes for cyclohexene derivatives (), the target compound’s synthesis (e.g., column chromatography in ) aligns with protocols for polar, high-molecular-weight molecules.
By contrast, methano-bridged aromatics () exhibit azulene-like properties, which are more relevant to materials science.
Solubility and Purification: The target compound’s solubility in CDCl3 or DMSO (inferred from ) contrasts with cyclohexene derivatives’ compatibility with non-polar solvents (). This polarity difference impacts formulation strategies for biomedical applications.
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence. Comparative studies with S1P antagonists () or thiazole-based antimicrobials are needed.
- Synthetic Challenges : The stereochemical complexity may necessitate chiral catalysts or enzymatic resolution, increasing production costs compared to simpler analogs ().
- Environmental Considerations : Solvent selection (e.g., DMSO vs. cyclohexane) must balance reaction efficiency with environmental safety ().
Biological Activity
The compound (S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, morpholine moiety, and a propionamide structure, which contribute to its biological activity. The molecular formula is C₃₃H₅₂N₆O₇S₂, with a molecular weight of approximately 652.96 g/mol. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been studied for its antagonistic effects on certain receptors involved in inflammatory responses and cellular signaling pathways.
Pharmacological Effects
- Antiinflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and apoptosis.
- Anticonvulsant Properties : Preliminary studies suggest that the compound may possess anticonvulsant activity, making it a candidate for further investigation in epilepsy treatment.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antiinflammatory | Inhibition of pro-inflammatory cytokines | |
Neuroprotective | Modulation of oxidative stress pathways | |
Anticonvulsant | Potential anticonvulsant effects |
Case Study 1: Antiinflammatory Effects
In a study involving animal models of inflammation, the administration of the compound resulted in a significant reduction in swelling and pain associated with induced arthritis. Histological analyses revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.
Case Study 2: Neuroprotection in Experimental Models
A series of experiments conducted on neuronal cell cultures exposed to oxidative stress demonstrated that the compound effectively reduced cell death and preserved neuronal function. These findings support its potential application in treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high stereochemical fidelity?
The synthesis must prioritize control over stereocenters (specifically the 1S,2R,3S cyclohexylmethyl-dihydroxyhexyl and S-configuration of amino-thiazol moieties). Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to preserve stereochemistry during amide bond formation and sulfonylation .
- Monitoring reaction progress via TLC and NMR to detect intermediates and byproducts, especially during carbamoylation and sulfonamide coupling .
- Purification via column chromatography with chiral stationary phases or recrystallization to isolate enantiomerically pure fractions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- 1D/2D NMR (e.g., COSY, NOESY) to resolve stereochemistry and verify functional groups (e.g., morpholine sulfonamide, cyclohexylmethyl) .
- X-ray crystallography (if single crystals are obtainable) to unambiguously assign stereochemistry .
Q. What solvent systems and reaction conditions optimize yield during the coupling of the morpholine-4-sulfonylamino group?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency by stabilizing intermediates .
- Temperature control (0–25°C) prevents decomposition of the sulfonyl chloride intermediate.
- Use of bases like triethylamine or DMAP to scavenge HCl and drive the reaction to completion .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s conformational stability in solution?
Computational methods (DFT, molecular dynamics) combined with experimental data (NMR, IR) can map:
- Intramolecular H-bonding between the dihydroxyhexyl carbamoyl and morpholine sulfonamide groups, which stabilizes the folded conformation .
- π-Stacking interactions between the phenylpropionamide and thiazole rings, affecting solubility and aggregation .
- Solvent-dependent effects: Polar solvents disrupt H-bonding, increasing conformational flexibility .
Q. What strategies mitigate racemization during the synthesis of the (S)-2-(2-amino-thiazol-4-yl)ethyl segment?
- Low-temperature reactions : Conduct coupling steps below 0°C to reduce kinetic energy and suppress racemization .
- Enzymatic resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers .
- Protecting group selection : Bulky groups (e.g., Boc on the thiazole amine) sterically hinder racemization at adjacent stereocenters .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Identify binding poses of the compound’s thiazole and sulfonamide groups in target proteins (e.g., enzymes with hydrophobic pockets) .
- QSAR analysis : Correlate substituent effects (e.g., cyclohexylmethyl vs. smaller alkyl groups) with biological activity using regression models .
- ADMET prediction : Optimize logP and polar surface area to improve pharmacokinetics while retaining affinity .
Q. Methodological Challenges and Solutions
Q. How to resolve discrepancies in biological activity data across different assay formats?
- Standardize assay conditions : Control variables like buffer pH, ionic strength, and protein concentration .
- Orthogonal assays : Validate hits using SPR (binding affinity) and cell-based functional assays to distinguish false positives .
- Meta-analysis : Compare data across studies while accounting for differences in compound purity and stereochemical composition .
Q. What experimental designs are optimal for studying the compound’s metabolic stability?
- In vitro microsomal assays : Use liver microsomes from multiple species (human, rat) to identify species-specific cytochrome P450 interactions .
- Isotope labeling : Incorporate deuterium or 14C at metabolically labile sites (e.g., morpholine sulfonamide) to track degradation pathways .
- LC-MS/MS metabolite profiling : Detect and quantify phase I/II metabolites with high sensitivity .
Properties
Molecular Formula |
C33H52N6O7S2 |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1 |
InChI Key |
QGJKHQRFJGLJLV-VFFRCKCKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)NC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |
Synonyms |
CI 992 CI-992 N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide |
Origin of Product |
United States |
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